Home > Products > Screening Compounds P53583 > 6-Nitroquinazoline
6-Nitroquinazoline - 7556-95-8

6-Nitroquinazoline

Catalog Number: EVT-436408
CAS Number: 7556-95-8
Molecular Formula: C8H5N3O2
Molecular Weight: 175.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

6-Nitroquinazoline can be synthesized through various methods, with one common approach involving the nitration of quinazoline derivatives. The synthesis typically proceeds through the following steps:

  1. Starting Material Preparation: The process often begins with 2-amino-4-chlorobenzoic acid, which undergoes condensation with formamide to yield 7-chloroquinazolin-4(3H)-one.
  2. Nitration Reaction: The chlorinated quinazoline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of 6-nitroquinazoline.
  3. Purification: The product is purified through recrystallization or column chromatography to obtain pure 6-nitroquinazoline.
Molecular Structure Analysis

The molecular structure of 6-nitroquinazoline is defined by its unique bicyclic arrangement, which consists of a benzene ring fused to a pyrimidine ring. The nitro group (-NO2) is located at the sixth carbon atom of the quinazoline core.

Key structural features include:

  • Molecular Formula: C7H5N3O2
  • Molecular Weight: Approximately 165.13 g/mol
  • Melting Point: The melting point of 6-nitroquinazoline has been reported to be around 146-148 °C.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide insights into the functional groups present and confirm the structure.

The presence of the nitro group significantly influences the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological targets .

Chemical Reactions Analysis

6-Nitroquinazoline participates in various chemical reactions due to its electrophilic nature. Some notable reactions include:

  1. Electrophilic Substitution: The nitro group can facilitate further electrophilic substitutions at other positions on the quinazoline ring.
  2. Reduction Reactions: Under appropriate conditions, the nitro group can be reduced to an amino group, yielding aminoquinazolines that may exhibit different biological activities.
  3. Condensation Reactions: It can react with various nucleophiles, including amines and alcohols, leading to the formation of substituted quinazolines.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or create novel derivatives .

Mechanism of Action

The mechanism of action for 6-nitroquinazoline primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that compounds in this class may exert their effects through:

  • Inhibition of Kinases: Some studies have shown that quinazoline derivatives can inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Activity: The compound may disrupt cellular processes in bacterial or fungal cells, leading to their death or growth inhibition.
  • Anti-inflammatory Effects: By modulating inflammatory pathways, 6-nitroquinazoline could potentially reduce inflammation in various disease models.

Further studies are needed to elucidate specific pathways and target interactions for this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitroquinazoline contribute significantly to its potential applications:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but less soluble in water.
  • Stability: Relatively stable under ambient conditions but sensitive to moisture and light, which can affect its purity and yield during synthesis.

These properties are essential for determining how the compound can be used in laboratory settings or pharmaceutical formulations .

Applications

6-Nitroquinazoline has several promising applications in scientific research:

  1. Pharmaceutical Development: It serves as a lead compound for synthesizing new anti-cancer agents due to its kinase inhibitory properties.
  2. Biological Studies: Used in studies exploring mechanisms of action against various pathogens, including bacteria and fungi.
  3. Material Science: Investigated for potential use in developing new materials due to its unique chemical properties.

The ongoing research into this compound aims to unlock further therapeutic potentials and improve existing synthetic pathways for enhanced yields .

Introduction to 6-Nitroquinazoline in Modern Pharmacology

Quinazoline derivatives represent a cornerstone of modern medicinal chemistry, with their nitro-substituted variants emerging as critical pharmacophores in targeted cancer therapy and antimicrobial drug development. Among these, 6-nitroquinazoline distinguishes itself through its unique electronic configuration and steric positioning, enabling precise interactions with key enzymatic targets. This scaffold serves as a versatile molecular platform for structural modifications that enhance potency, selectivity, and pharmacokinetic properties. Its incorporation into drug candidates addresses the persistent challenge of overcoming resistance mechanisms in tyrosine kinase inhibitors and antifolate therapies, positioning 6-nitroquinazoline derivatives at the forefront of rational drug design [2] [6].

Historical Development of Quinazoline-Based Therapeutics

The evolution of quinazoline-based drugs reflects a journey from serendipitous discovery to rational design. Initial pharmacological interest in quinazolines emerged from observations of their natural occurrence in plant alkaloids like vasicine and febrifugine, which exhibited notable biological activities. The mid-20th century witnessed systematic exploration of the quinazoline core, revealing its potential as a privileged scaffold in medicinal chemistry. This period established foundational structure-activity relationships (SAR), particularly regarding the impact of substituents at the 4, 6, and 7 positions on dihydrofolate reductase (DHFR) inhibition and anticancer activity [9].

The transformative shift occurred with the deliberate introduction of electron-withdrawing nitro groups at strategic positions on the quinazoline ring. Researchers discovered that nitration at the 6-position uniquely balanced electronic effects and steric accessibility, enabling interactions with both hydrophilic and hydrophobic enzyme pockets. This advancement marked the transition from broad-spectrum cytotoxins to targeted agents, exemplified by the development of 6-nitroquinazoline derivatives as selective kinase and DHFR inhibitors. The scaffold's synthetic versatility facilitated the creation of libraries targeting EGFR, VEGFR, and parasitic DHFR enzymes, cementing its role in precision oncology and anti-infective therapy [6] [9].

Role of Nitro-Substituted Quinazolines in Targeted Drug Design

The nitro group (-NO₂) serves as a strategic molecular handle that profoundly influences the physicochemical and target-binding properties of quinazoline derivatives. Positioned at C6, the nitro group creates an electron-deficient ring system that enhances hydrogen bonding with key residues in enzyme active sites. This electronic perturbation stabilizes the quinazoline-protein complex through dipole interactions and π-stacking with aromatic amino acids. In EGFR inhibitors, the 6-nitro group facilitates critical hydrogen bonding with methionine 793 in the ATP-binding pocket, while in DHFR inhibitors, it stabilizes interactions with aspartate and serine residues essential for catalytic activity [3] [6].

Table 1: Comparative Analysis of 6-Nitroquinazoline-Based EGFR Inhibitors

CompoundStructureEGFR IC₅₀ (nM)Cancer Cell GI₅₀ (μM)Key Structural Features
GefitinibReference25.420.028-0.085Anilinoquinazoline
7i [6]6-Arylureido-4-anilino17.321.72-2.816-Ureido linker, 4-anilino
6c [2]6-Nitro-4-substitutedNot reportedComparable to gefitinibLipophilic substitutions
ErlotinibReference33.250.035-0.10Acetylenic side chain

Beyond electronic effects, the 6-nitro group serves as a chemical anchor for further derivatization through reduction to amino intermediates, enabling diverse structural modifications. This synthetic flexibility is exemplified in the development of dual-targeting inhibitors where 6-nitroquinazolines serve as molecular platforms for hybrid pharmacophores. For instance, 6-arylureido-4-anilinoquinazolines leverage the hydrogen-bonding capabilities of both the nitro group and urea moiety to achieve sub-micromolar EGFR inhibition (IC₅₀ = 17.32 nM for compound 7i), significantly surpassing first-generation inhibitors like erlotinib (IC₅₀ = 33.25 nM) [6]. Similarly, in DHFR inhibitors, conversion of the 6-nitro group to amino enables N9-alkylation strategies that optimize hydrophobic interactions with parasite-specific enzyme variants while minimizing human DHFR affinity [3] [4].

Pharmacological Significance of the 6-Nitro Positional Isomer

The C6 position of quinazoline offers distinct steric and electronic advantages over other nitro-substitution sites (C5 or C7). Molecular modeling studies reveal that substitution at C6 optimally orients the nitro group toward solvent-exposed regions of enzyme binding pockets, minimizing steric clashes while maximizing electrostatic interactions. This positioning creates a vector for side chain extension into hydrophobic subpockets inaccessible to C5 or C7 analogues. In EGFR inhibition, 6-nitro derivatives demonstrate superior binding affinity compared to their 5-nitro or 7-nitro isomers due to favorable orientation toward the hinge region residues (Leu718, Gly719) and the conserved water network near Asp831 [6] [9].

The pharmacological impact of the 6-nitro isomer extends beyond target affinity to ADME optimization. The electron-withdrawing nitro group at C6 reduces the pKa of adjacent nitrogen atoms, enhancing membrane permeability while maintaining sufficient solubility for oral bioavailability. This balanced lipophilicity profile is critical for crossing biological barriers in both anticancer and antimicrobial applications. In DHFR inhibitors targeting Pneumocystis carinii and Toxoplasma gondii, N9-ethyl-6-nitroquinazolines achieve nanomolar enzyme inhibition (IC₅₀ = 3.7-9.9 nM) while maintaining selectivity over mammalian DHFR, attributed to the precise spatial orientation enabled by the 6-nitro group [4].

Table 2: Structure-Activity Relationships of 6-Nitroquinazoline DHFR Inhibitors

N9-SubstituentpcDHFR IC₅₀ (nM)tgDHFR IC₅₀ (nM)Selectivity Ratio (rlDHFR/pcDHFR)Key SAR Insight
Methyl [4]89.033.012.4Baseline activity
Ethyl [4]9.93.715.8Optimal chain length
Propyl [4]15.24.114.1Reduced potency vs ethyl
Cyclopropylmethyl [4]21.75.313.5Steric bulk detrimental
Unsubstituted [4]42038.01.2Critical role of N9-alkylation

Position-specific effects are further evidenced by the metabolic stability conferred by the 6-nitro group. Unlike C5-substituted quinazolines, which undergo rapid nitroreduction and glucuronidation, the steric shielding at C6 slows reductive metabolism, prolonging half-life in vivo. This metabolic resistance is particularly advantageous in antimicrobial applications where sustained drug levels are required for parasitic eradication. Additionally, the 6-position's resistance to isosteric replacement underscores its uniqueness—attempts to substitute with cyano or trifluoromethyl groups result in significant loss of both enzyme affinity and cellular potency across multiple targets [3] [4] [6].

Properties

CAS Number

7556-95-8

Product Name

6-Nitroquinazoline

IUPAC Name

6-nitroquinazoline

Molecular Formula

C8H5N3O2

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(3-7)4-9-5-10-8/h1-5H

InChI Key

RPTKRGHYKSBDJL-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C=C1[N+](=O)[O-]

Canonical SMILES

C1=CC2=NC=NC=C2C=C1[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.